molecular formula C11H7F2NO3 B2997289 1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione CAS No. 68255-65-2

1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione

Cat. No.: B2997289
CAS No.: 68255-65-2
M. Wt: 239.178
InChI Key: HJLVVPXYRWXDKO-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione is a pyrrolidine-2,5-dione derivative with a difluoromethoxy-substituted phenyl group at the 1-position. Its molecular formula is C₁₃H₁₃F₂NO, with an average mass of 237.249 g/mol and a monoisotopic mass of 237.096520 g/mol .

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-11(13)17-8-3-1-7(2-4-8)14-9(15)5-6-10(14)16/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLVVPXYRWXDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is classified under pyrrole derivatives, characterized by the presence of a difluoromethoxy group attached to a phenyl ring. Its molecular formula is C11H7F2NO3C_{11}H_{7}F_{2}NO_{3}, and it has been studied for various pharmacological activities.

Mechanisms of Biological Activity

Research indicates that pyrrole derivatives, including this compound, exhibit a range of biological activities primarily through the following mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival. The interaction with ATP-binding sites on receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) is significant for their antitumor activity .
  • Antimicrobial Activity : Pyrrole derivatives have demonstrated antimicrobial effects against various bacterial strains, contributing to their potential as therapeutic agents against infections .
  • Anti-inflammatory Effects : Some studies have reported that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Antitumor Activity

A study involving similar pyrrole derivatives indicated that compounds with modifications on the phenyl ring exhibited significant antiproliferative effects against colon cancer cell lines (HCT-116, SW-620). The GI50 values were reported to be in the range of 1.01.6×1081.0-1.6\times 10^{-8} M, demonstrating potent antitumor capabilities .

Antimicrobial Studies

The antimicrobial efficacy of pyrrole derivatives has been assessed using the broth microdilution method against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a broad spectrum of activity, supporting their use in treating bacterial infections .

Anti-inflammatory Studies

In vitro studies on human peripheral blood mononuclear cells (PBMCs) showed that certain derivatives significantly inhibited both cell proliferation and cytokine production (IL-6 and TNF-α). For instance, one derivative demonstrated up to 85% inhibition at high concentrations .

Data Tables

Activity Cell Line/Organism Effect Concentration (M)
AntitumorHCT-116Inhibition of growth1.01.6×1081.0-1.6\times 10^{-8}
AntimicrobialStaphylococcus aureusInhibition of growthVariable
Anti-inflammatoryPBMCsCytokine inhibitionHigh concentration

Case Studies

  • Colon Cancer Model : In a chemically induced colon cancer model in rats, compounds similar to this compound were able to significantly reduce tumor growth, indicating strong potential for further development as targeted antitumor agents .
  • Inflammatory Response : A study investigating the effects on PBMCs revealed that certain derivatives could markedly reduce pro-inflammatory cytokine levels in response to LPS stimulation, suggesting therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities Applications Reference
1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione -OCF₂H at phenyl C₁₃H₁₃F₂NO Moderate lipophilicity Under investigation
1-[4-(Trifluoromethoxy)phenyl]pyrrole -OCF₃ at phenyl C₁₄H₁₃F₃NO High thermal stability Agrochemicals
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Acetylphenyl, aryloxy C₁₈H₁₅NO₄ GABA-transaminase inhibition (IC₅₀ ~5 µM) Anticonvulsants
1-[4-(4-Morpholinyl)phenyl]pyrrole-2,5-dione Morpholine at phenyl C₁₄H₁₄N₂O₃ Solubility-enhancing Kinase inhibitors
4,4'-Bis(maleimido)-1,1'-biphenyl Biphenyl with two maleimides C₂₀H₁₂N₂O₄ Polymer crosslinking Bioconjugation

Research Findings and Gaps

  • Bioactivity : The target compound lacks reported pharmacological data, whereas acetylphenyl and morpholinyl analogues show promise in CNS disorders .
  • Synthetic Efficiency : Microwave synthesis (e.g., for acryloyl derivatives) offers time and yield advantages over traditional methods .
  • Agrochemical Potential: Fluorinated alkoxy groups (-OCF₃, -OCF₂H) are underutilized in pesticide development despite their stability .

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